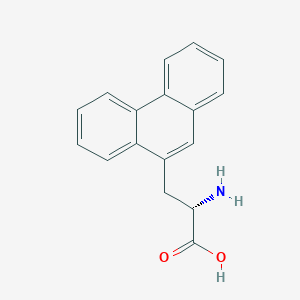
(S)-2-Amino-3-(phenanthren-9-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-3-(phenanthren-9-yl)propanoic acid is an organic compound with the molecular formula C17H15NO2 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and contains an amino acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(phenanthren-9-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with phenanthrene, which undergoes a series of reactions to introduce the amino acid functionality.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability.
化学反応の分析
Types of Reactions
(S)-2-Amino-3-(phenanthren-9-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and phenanthrene groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution Reagents: Various halogenating agents and nucleophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenanthrene derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents onto the phenanthrene ring.
科学的研究の応用
(S)-2-Amino-3-(phenanthren-9-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe in studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein-ligand binding.
Industry: It may be used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism by which (S)-2-Amino-3-(phenanthren-9-yl)propanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
類似化合物との比較
Similar Compounds
9-Phenanthrenepropanoic acid: A structurally related compound with similar properties.
3-Amino-3-(phenanthren-9-yl)propanoic acid: Another derivative with comparable chemical behavior.
Uniqueness
(S)-2-Amino-3-(phenanthren-9-yl)propanoic acid is unique due to its specific stereochemistry and the presence of both amino and phenanthrene groups. This combination of features allows it to participate in a wide range of chemical reactions and makes it valuable for various applications in research and industry.
特性
分子式 |
C17H15NO2 |
|---|---|
分子量 |
265.31 g/mol |
IUPAC名 |
(2S)-2-amino-3-phenanthren-9-ylpropanoic acid |
InChI |
InChI=1S/C17H15NO2/c18-16(17(19)20)10-12-9-11-5-1-2-6-13(11)15-8-4-3-7-14(12)15/h1-9,16H,10,18H2,(H,19,20)/t16-/m0/s1 |
InChIキー |
XLDGOASKQUTQCD-INIZCTEOSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C[C@@H](C(=O)O)N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


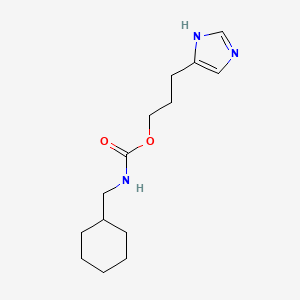
![4-([1,1'-Biphenyl]-4-yl)-2-chlorobenzo[4,5]thieno[3,2-d]pyrimidine](/img/structure/B12930474.png)

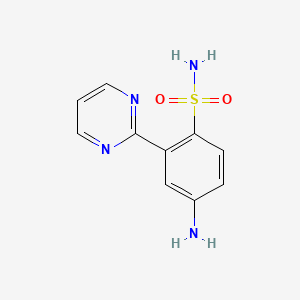
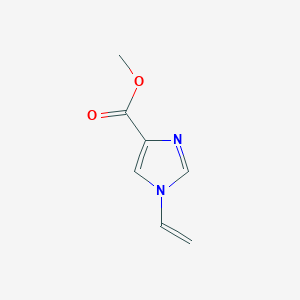
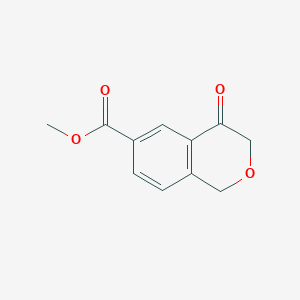
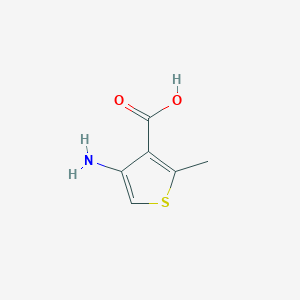

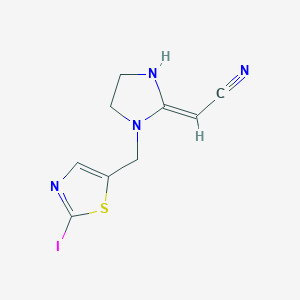
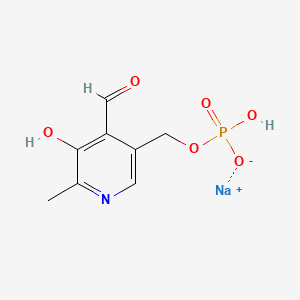
![Methyl 4-chloro-5,7-dihydrofuro[3,4-d]pyrimidine-2-carboxylate](/img/structure/B12930528.png)
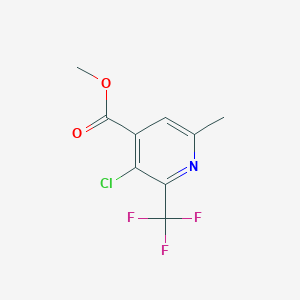
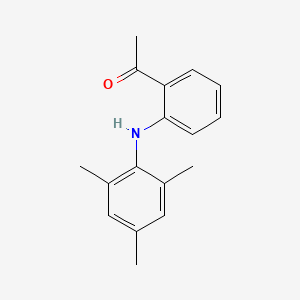
![Rel-(1R,4S,6S)-1-methyl-4-(6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B12930544.png)
